2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide
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Description
2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide is a chemical compound with potential applications in scientific research. It is a member of the indole family of compounds, which are known to have diverse biological activities. In
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis Methodology : A highly efficient method for synthesizing unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamide derivatives has been developed, showcasing high yields and short reaction times. This methodology is significant for the synthesis of compounds with potential antiproliferative activity against colorectal carcinoma cells (Li et al., 2016).
Cytotoxic Activity : Novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives have shown considerable cytotoxic activity against breast cancer cell lines. These findings are crucial for developing new therapeutic agents with improved effectiveness and reduced side effects (Modi et al., 2011).
Cancer Cell Line Effectiveness : A series of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives have been synthesized, displaying notable cytotoxic activity against various cancer cell lines. These compounds provide a promising foundation for future cancer treatment research (AkgÜl et al., 2013).
Antioxidant Properties
- Antioxidant Activity Evaluation : Research on N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl acetamide derivatives indicates significant antioxidant properties. This discovery opens doors for developing new antioxidant agents based on the indole nucleus (Gopi & Dhanaraju, 2020).
Other Applications
- Anti-inflammatory Potential : Research on 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives indicates potential anti-inflammatory activity, providing insights into new treatment options for inflammatory conditions (Rehman et al., 2022).
- Anticonvulsant Activity : Studies on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives highlight their effectiveness as anticonvulsant agents, expanding the scope of therapeutic applications for these compounds (Aktürk et al., 2002).
properties
IUPAC Name |
2-(3-formylindol-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-12-13-10-19(16-9-5-4-8-15(13)16)11-17(21)18-14-6-2-1-3-7-14/h1-10,12H,11H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNRWJPNNAPGIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332222 |
Source
|
Record name | 2-(3-formylindol-1-yl)-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644786 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
333745-18-9 |
Source
|
Record name | 2-(3-formylindol-1-yl)-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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